molecular formula C9H9FO B119759 2'-Fluoropropiophenone CAS No. 446-22-0

2'-Fluoropropiophenone

Cat. No.: B119759
CAS No.: 446-22-0
M. Wt: 152.16 g/mol
InChI Key: NSNSIFGTEGKZFK-UHFFFAOYSA-N
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Description

2’-Fluoropropiophenone is an organic compound with the molecular formula C9H9FO. It is a derivative of propiophenone, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize 2’-Fluoropropiophenone involves the reaction of acyl fluoride with styrene in the presence of a catalyst. This reaction yields o-fluoroacetophenone, which undergoes further reactions such as carbonyl reduction and acid catalytic cleavage to produce 2’-Fluoropropiophenone .

Industrial Production Methods: In an industrial setting, 2’-Fluoropropiophenone can be synthesized by reacting 1-(2-fluorophenyl)-propan-1-one with concentrated sulfuric acid and fuming nitric acid at low temperatures. The mixture is then poured into water and ice, followed by extraction and purification steps.

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2’-fluorobenzoic acid.

    Reduction: Formation of 2’-fluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2’-Fluoropropiophenone is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

    Propiophenone: Lacks the fluorine substitution, resulting in different reactivity and applications.

    2’-Chloropropiophenone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    2’-Bromopropiophenone: Contains a bromine atom, which affects its reactivity and applications.

Uniqueness: 2’-Fluoropropiophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in various synthetic and industrial applications .

Properties

IUPAC Name

1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNSIFGTEGKZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963246
Record name 1-(2-Fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-22-0
Record name 1-(2-Fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluorophenyl)propan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 2'-Fluoropropiophenone?

A: One established method involves a multi-step process starting with o-tolidine. This compound undergoes a Schiemann reaction to produce o-fluorotoluene, which is then converted to o-fluorobenzaldehyde through side-chain chlorination and hydrolysis. The o-fluorobenzaldehyde is subsequently transformed into o-fluorophenyl-1-propanol via a Grignard reaction. Finally, oxidation of o-fluorophenyl-1-propanol using a mixture of chromic acid and sulfuric acid yields this compound. This method achieves a 40.8% overall yield, with the final product exhibiting 99.4% purity. []

Q2: How does this compound function as a reagent in organic synthesis?

A: Research indicates that sodium complexes utilizing this compound can act as carboxylation reagents. Specifically, these complexes have demonstrated the ability to transfer carbon dioxide (CO2) to 2-Fluoropropiophenone. [] This property suggests potential applications in various chemical transformations involving carbon dioxide fixation.

Q3: Has the interaction of this compound with alkali metal complexes been explored?

A: Yes, studies have investigated the interaction of this compound with alkali metal complexes, particularly in the context of carbon dioxide activation. It has been observed that the activity of these complexes as CO2-transfer reagents is influenced by their structure. For instance, sodium complexes of 4-tert-butylcalix[4]arene exhibit varying degrees of activity in transferring CO2 to this compound depending on the specific structural arrangement of the complex. []

Q4: Are there any reported derivatives of this compound with potential biological activity?

A: Research describes the synthesis of a series of 2-arylmorpholine hydrochloride derivatives, some of which are structurally related to this compound. These derivatives were synthesized through reactions involving α-bromo-2-fluoropropiophenone and various starting materials, followed by reduction and hydrochloride salt formation. [] While the specific biological activities of these derivatives were not elaborated upon in the provided abstract, their synthesis and characterization suggest potential for further investigation in this area.

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